(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
CAS No.:
Cat. No.: VC10497387
Molecular Formula: C17H11FO3
Molecular Weight: 282.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11FO3 |
|---|---|
| Molecular Weight | 282.26 g/mol |
| IUPAC Name | (E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H11FO3/c18-13-5-3-12(4-6-13)16-10-8-14(21-16)7-9-15(19)17-2-1-11-20-17/h1-11H/b9-7+ |
| Standard InChI Key | DGOQXMYHKSJRMR-VQHVLOKHSA-N |
| Isomeric SMILES | C1=COC(=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)F |
| SMILES | C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F |
Introduction
Structural and Chemical Identity
The compound belongs to the α,β-unsaturated ketone family, characterized by a conjugated enone system bridging two heterocyclic aromatic rings. Its IUPAC name, (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one, reflects the following structural features:
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Furan rings: Positioned at both ends of the propenone chain, contributing to planar conjugation.
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4-Fluorophenyl group: Attached to the 5-position of the furan ring, introducing electronic asymmetry.
Molecular and Crystallographic Properties
The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.2944(3) Å, b = 12.2032(5) Å, c = 18.1070(7) Å, and β = 95.807(4)° . Weak intermolecular interactions, such as C–H···O hydrogen bonds, stabilize the crystal lattice, as evidenced by its density of 1.407 g/cm³.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.211 g/mol |
| Melting Point | 130–132°C (literature) |
| Solubility | Limited in polar solvents |
Synthesis and Reaction Mechanisms
Claisen-Schmidt Condensation
The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation between 5-(4-fluorophenyl)furan-2-carbaldehyde and furan-2-yl ketone . The reaction proceeds in ethanol with 5% aqueous NaOH, yielding the α,β-unsaturated ketone after 6 hours at room temperature.
Key Steps:
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Diazotization: 4-Fluoroaniline is converted to its diazonium salt using NaNO₂ and HCl at 0–5°C .
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Coupling: The diazonium salt reacts with furfural in the presence of CuCl₂, forming the substituted furfural intermediate .
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Condensation: The intermediate undergoes aldol-like condensation with furan-2-yl ketone, followed by acidification to isolate the product .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum exhibits a strong absorption band at 1,667–1,660 cm⁻¹, corresponding to the conjugated carbonyl group (C=O) . Additional peaks at 1,590 cm⁻¹ and 1,510 cm⁻¹ confirm the presence of C=C stretching in the furan and fluorophenyl rings.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
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δ 188.2 (C=O)
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δ 152.1–115.4 (aromatic carbons).
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Mass Spectrometry
DART-MS analysis reveals a molecular ion peak at m/z 216.211 ([M]⁺), consistent with the molecular formula C₁₃H₉FO₂. Isotopic peaks at m/z 217 and 218 correspond to ¹³C and ³⁷Cl contributions .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual furan rings and fluorophenyl group make it a candidate for:
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Antimicrobial agents: Optimizing substituents to improve water solubility.
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Anticancer drugs: Modulating the propenone chain to reduce off-target toxicity.
Material Science
Conjugated systems enable applications in organic semiconductors. Theoretical calculations predict a bandgap of 3.2 eV, suitable for photovoltaic devices .
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